![molecular formula C12H17ClN4O2 B13406635 N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine](/img/structure/B13406635.png)
N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals It is characterized by its unique structure, which includes a chloropyridinyl group and a nitroethenediamine moiety
Métodos De Preparación
The synthesis of N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine typically involves multiple steps, starting with the preparation of the chloropyridinyl intermediate. This intermediate is then reacted with diethylamine and nitroethene under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amine group, typically using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: It is used in the development of agricultural chemicals, particularly as an insecticide to protect crops from pests.
Mecanismo De Acción
The mechanism of action of N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine involves its interaction with nicotinic acetylcholine receptors in insects. By binding to these receptors, the compound disrupts normal neural transmission, leading to paralysis and death of the insect. This mechanism is similar to other neonicotinoid insecticides, which target the nervous system of pests.
Comparación Con Compuestos Similares
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine can be compared with other neonicotinoid insecticides, such as:
Imidacloprid: Known for its high efficacy and widespread use in agriculture.
Thiacloprid: Similar in structure and mechanism of action, but with different chemical properties and applications.
Acetamiprid: Another neonicotinoid with a slightly different structure, used for similar purposes in pest control.
Each of these compounds has unique properties that make them suitable for specific applications, but they all share the common feature of targeting nicotinic acetylcholine receptors in insects.
Propiedades
Fórmula molecular |
C12H17ClN4O2 |
|---|---|
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N,1-N'-diethyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C12H17ClN4O2/c1-3-14-12(9-17(18)19)16(4-2)8-10-5-6-11(13)15-7-10/h5-7,9,14H,3-4,8H2,1-2H3/b12-9+ |
Clave InChI |
UWUBCNHLPBVFPV-FMIVXFBMSA-N |
SMILES isomérico |
CCN/C(=C\[N+](=O)[O-])/N(CC)CC1=CN=C(C=C1)Cl |
SMILES canónico |
CCNC(=C[N+](=O)[O-])N(CC)CC1=CN=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




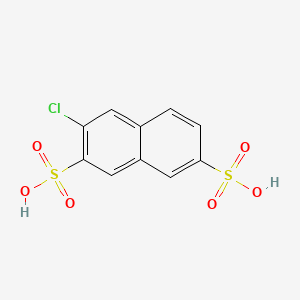

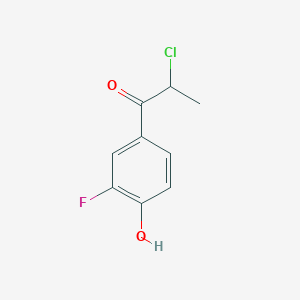
![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)

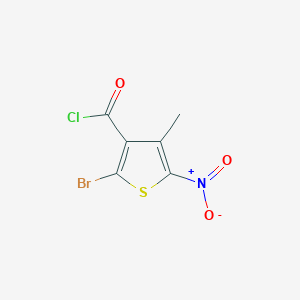


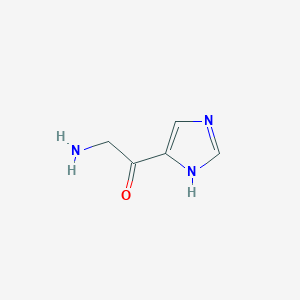
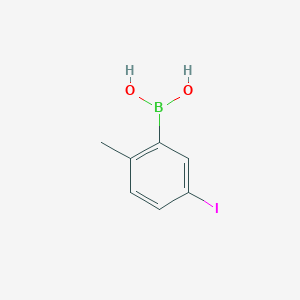
![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
